4-氟-3-(三氟甲基)肉桂酸

描述

4-Fluoro-3-(trifluoromethyl)cinnamic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to cinnamic acid, a compound known for its low toxicity and widespread use in flavorings, as well as its presence in cinnamon oil and plants . The fluorinated derivatives of cinnamic acid, such as 4-fluoro-3-(trifluoromethyl)cinnamic acid, have garnered attention for their unique chemical behaviors and possible utility in various fields, including medicinal chemistry and agrochemistry .

Synthesis Analysis

The synthesis of fluorinated cinnamic acid derivatives has been explored through different methods. One approach involves the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, which are precursors to 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids . Another method treats 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide to yield isomerically pure cinnamic acid derivatives . Additionally, deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride has been used to synthesize diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 4-fluoro-3-(trifluoromethyl)cinnamic acid has been characterized using various techniques. X-ray diffraction data have provided insights into the crystal structures of related compounds, revealing details such as unit-cell parameters and space group information . The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, showing a phase transition at low temperatures and the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .

Chemical Reactions Analysis

The chemical reactivity of fluorinated cinnamic acids includes their ability to undergo various transformations. For instance, trifluoromethylated analogues of 4,5-dihydroorotic acid have been synthesized from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the versatility of these compounds in chemical synthesis . The Ireland-Claisen rearrangement has been employed to construct fluorine-containing carboxylic acid derivatives from allyl esters, further showcasing the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-(trifluoromethyl)cinnamic acid and its analogues are influenced by the presence of fluorine atoms. Fluorine substitution can significantly alter the physicochemical properties of a molecule, as seen in the case of fluorinated fatty acids, where myocardium uptake is affected . The occurrence of a phase transition in trans-4-(trifluoromethyl) cinnamic acid highlights the impact of molecular structure on physical properties . Additionally, the orthogonal intramolecular C–F⋯C=O interaction observed in some fluorinated compounds may stabilize certain conformations .

科学研究应用

Application 1: Treatment of Resistant Bacterial Infections

- Summary of the Application : Anilides of 4-Fluoro-3-(trifluoromethyl)cinnamic acid have been used in the treatment of resistant bacterial infections .

- Methods of Application or Experimental Procedures : A series of anilides was synthesized from 4-Fluoro-3-(trifluoromethyl)cinnamic acid using microwave-assisted synthesis . These compounds were then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

- Results or Outcomes : Some compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 2: Synthesis of Cinacalcet

- Summary of the Application : 4-Fluoro-3-(trifluoromethyl)cinnamic acid has been used in the synthesis of cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and hypercalcemia in patients with parathyroid carcinoma.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcome of this application is the production of cinacalcet .

Application 1: Treatment of Resistant Bacterial Infections

- Summary of the Application : Anilides of 4-Fluoro-3-(trifluoromethyl)cinnamic acid have been used in the treatment of resistant bacterial infections .

- Methods of Application or Experimental Procedures : A series of anilides was synthesized from 4-Fluoro-3-(trifluoromethyl)cinnamic acid using microwave-assisted synthesis . These compounds were then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

- Results or Outcomes : Some compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 2: Synthesis of Cinacalcet

- Summary of the Application : 4-Fluoro-3-(trifluoromethyl)cinnamic acid has been used in the synthesis of cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and hypercalcemia in patients with parathyroid carcinoma.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcome of this application is the production of cinacalcet .

Application 1: Treatment of Resistant Bacterial Infections

- Summary of the Application : Anilides of 4-Fluoro-3-(trifluoromethyl)cinnamic acid have been used in the treatment of resistant bacterial infections .

- Methods of Application or Experimental Procedures : A series of anilides was synthesized from 4-Fluoro-3-(trifluoromethyl)cinnamic acid using microwave-assisted synthesis . These compounds were then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

- Results or Outcomes : Some compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 2: Synthesis of Cinacalcet

- Summary of the Application : 4-Fluoro-3-(trifluoromethyl)cinnamic acid has been used in the synthesis of cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and hypercalcemia in patients with parathyroid carcinoma.

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcome of this application is the production of cinacalcet .

安全和危害

属性

IUPAC Name |

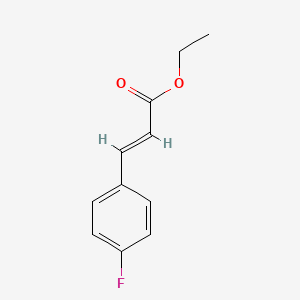

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESJUJUEXMNIGB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420683 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

CAS RN |

239463-90-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239463-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)